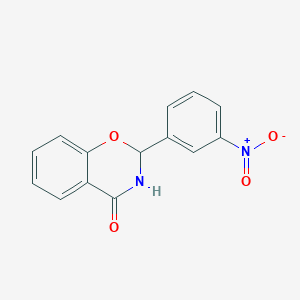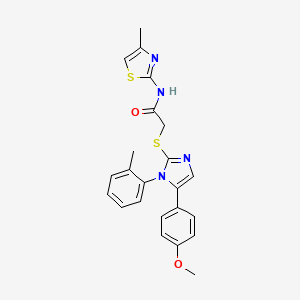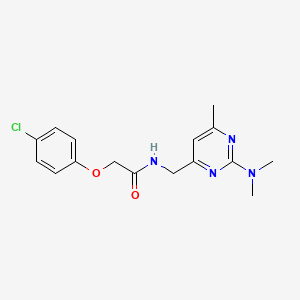![molecular formula C21H17N5O3 B2986870 2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-33-9](/img/structure/B2986870.png)
2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone and dipyridopyrimidinone cores, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several nitrogen atoms which can act as hydrogen bond donors or acceptors, making it capable of forming multiple hydrogen bonds. This could influence its interaction with biological targets. The presence of the carbonyl groups also adds polarity to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound suggests it might have a relatively high boiling point and be soluble in organic solvents. The polar functional groups could also give it some water solubility .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study on the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at exploring their microbiological applications revealed that these compounds undergo specific bromination reactions and possess antitubercular activity (Ukrainets et al., 2009).
- Another study focused on the acetylation of certain compounds leading to the creation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds, after undergoing various reactions, could be precursors for the synthesis of heterocyclic rings, indicating their versatility in chemical synthesis and potential for pharmacological investigations (Zaki et al., 2017).
Biological Activities
- Research into 4-hydroxy-2-quinolones and their derivatives, including pyrimidin-2-ylamides, has shown that these compounds can be synthesized as potential antitubercular agents. Their unique bromination patterns and comparative analysis with isomeric compounds underline their potential in developing antitubercular therapies (Ukrainets et al., 2009).
- Compounds with structures similar to the specified compound have been explored for their anti-leukemic activities, highlighting the potential therapeutic applications of such chemical entities in treating various types of leukemia (Raffa et al., 2004).
Chemical Properties and Reactions
- Studies on cyclization reactions involving cyanamides and anthranilates to produce derivatives like 2-amino-3,4-dihydroquinazolin-4-one underscore the chemical reactivity and potential applications of quinazoline-based compounds in synthesizing diverse heterocyclic structures (Shikhaliev et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit broad-spectrum antibacterial and antifungal activity . This suggests that the compound may target key enzymes or proteins essential to the survival and proliferation of these microorganisms.
Pharmacokinetics
A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, has been suggested to have good traditional drug-like properties . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could contribute to its bioavailability and efficacy.
Result of Action
Given its antimicrobial activity, it likely leads to the death or growth inhibition of susceptible bacteria and fungi .
Propriétés
IUPAC Name |
5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-19(12-25-13-22-16-6-2-1-5-14(16)20(25)28)24-10-8-17-15(11-24)21(29)26-9-4-3-7-18(26)23-17/h1-7,9,13H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKKARKWLMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)
![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
methyl}furan-2-carboxamide](/img/structure/B2986798.png)

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)

![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)

